N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
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Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by further functionalization. One common method involves the reaction of 3-phenylbutanoyl chloride with 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A herbicide with a similar thiadiazole structure.
N-(pentan-3-yl)hydroxylamine: A compound with similar alkyl chain.
Uniqueness
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C17H23N3OS |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C17H23N3OS/c1-4-13(5-2)16-19-20-17(22-16)18-15(21)11-12(3)14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,18,20,21) |
InChI Key |
FDMJSQBTTGTOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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